methyl 1-isopropyl-1H-imidazole-2-carboxylate
Description
Methyl 1-isopropyl-1H-imidazole-2-carboxylate is a heterocyclic compound featuring an imidazole core substituted with an isopropyl group at the 1-position and a methyl ester at the 2-position. Imidazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and versatility in organic synthesis .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 1-propan-2-ylimidazole-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-5-4-9-7(10)8(11)12-3/h4-6H,1-3H3 |
InChI Key |
QMLYHLKDVOSELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-isopropyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, a protocol involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, DABCO for microwave-assisted reactions, and erbium triflate for multicomponent reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 1-isopropyl-1H-imidazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-isopropyl-1H-imidazole-2-carboxylate involves its interaction with molecular targets and pathways. For example, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability .
Comparison with Similar Compounds
Key Structural Features :
- Imidazole ring : A five-membered aromatic ring with two nitrogen atoms.
- Substituents :
- 1-position : Isopropyl group (bulky alkyl substituent influencing steric and electronic properties).
- 2-position : Methyl ester (carboxylate ester group enhancing solubility and reactivity).
- Molecular formula : Likely $ \text{C}8\text{H}{12}\text{N}2\text{O}2 $ (inferred from ethyl analog in ).
Comparison with Structural Analogs
Ethyl 1-Isopropyl-1H-Imidazole-2-Carboxylate (CAS: 2017188-77-9)
Structural Similarities :
Key Differences :
1-Benzyl-1H-Imidazole-2-Carboxylic Acid (CAS: 16042-26-5)
Structural Contrasts :
- Substituent : Benzyl group (aromatic) at the 1-position vs. isopropyl (aliphatic).
- Functional group : Carboxylic acid vs. methyl ester.
Property Implications :
- Acid vs. Ester : The carboxylic acid derivative (C11H10N2O2) is more polar and prone to ionization, whereas the methyl ester enhances lipophilicity and stability under basic conditions .
- Applications : The benzyl derivative is used in pharmaceutical intermediates, while methyl esters are typically employed as prodrugs or synthetic intermediates .
Methyl Benzimidazole Carboxylates (e.g., Methyl 1-Ethyl-2-Oxo-2,3-Dihydro-1H-Benzo[d]Imidazole-5-Carboxylate)
Core Differences :
Physical Properties :
| Compound | Melting Point | Molecular Weight |
|---|---|---|
| Methyl 1-ethyl-2-oxo-benzimidazole-5-carboxylate | 198–200°C | 220.23 |
| Methyl 1-isopropyl-1H-imidazole-2-carboxylate | Not reported | ~168.19 |
Applications : Benzimidazole derivatives exhibit antimicrobial and anticancer activities, whereas imidazole esters are more common in catalysis and materials science .
Terpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Structural Context :
- Terpenoid esters (e.g., sandaracopimaric acid methyl ester) are diterpenes with complex bicyclic structures, contrasting sharply with the planar imidazole core .
Functional Comparison :
- Physical Properties: Terpenoid esters generally have higher molecular weights (e.g., sandaracopimaric acid methyl ester: ~346.5 g/mol) and lower solubility in polar solvents compared to imidazole esters .
Biological Activity
Methyl 1-isopropyl-1H-imidazole-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an imidazole ring, which is known for its ability to participate in various biochemical interactions, making it a valuable scaffold for drug development.
Biological Activities
1. Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Studies indicate that imidazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown promising results against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 16 |
| Methyl 1H-imidazole-2-carboxylate | E. coli | 32 |
| Methyl benzimidazole derivatives | Pseudomonas aeruginosa | 8 |
2. Anticancer Activity
Research has also highlighted the potential anticancer properties of imidazole derivatives. This compound may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. In vitro studies have demonstrated that similar compounds can reduce viability in various cancer cell lines, suggesting a potential role in oncology .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular signaling pathways .
Table 2: Mechanisms of Action for Imidazole Derivatives
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binding to active sites of enzymes |
| Metal Coordination | Interacting with metal ions in biological systems |
| Apoptosis Induction | Triggering programmed cell death in cancer cells |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains. The compound exhibited an MIC value of 16 µg/mL against MRSA, highlighting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro experiments showed that this compound significantly reduced the proliferation of breast cancer cells by inducing apoptosis. The compound's IC50 value was determined to be approximately 25 µM, indicating a moderate level of cytotoxicity that warrants further investigation for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
